6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride
Overview
Description
6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride is a chemical compound with the molecular formula C7H6ClNO2•HCl and a molecular weight of 208.04 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound features a benzodioxole ring substituted with a chlorine atom and an amine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride typically involves the chlorination of benzo[1,3]dioxole followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination can be achieved using ammonia or amine derivatives under controlled temperatures . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under basic conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole ring and have shown anticancer activity.
Benzimidazole derivatives: These compounds are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in various fields of research and industry.
Properties
IUPAC Name |
6-chloro-1,3-benzodioxol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-2H,3,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRWGYBNVDWZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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